molecular formula C15H16N2O B14908265 4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile

4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile

Katalognummer: B14908265
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: KJDUQSPYUKAIJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C15H16N2O This compound features a benzonitrile group attached to a methyl-substituted furan ring through an amino-methyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[(5-methylfuran-2-yl)methyl]amino}benzonitrile
  • 2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1

Uniqueness

4-((Methyl((5-methylfuran-2-yl)methyl)amino)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H16N2O

Molekulargewicht

240.30 g/mol

IUPAC-Name

4-[[methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzonitrile

InChI

InChI=1S/C15H16N2O/c1-12-3-8-15(18-12)11-17(2)10-14-6-4-13(9-16)5-7-14/h3-8H,10-11H2,1-2H3

InChI-Schlüssel

KJDUQSPYUKAIJJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)CN(C)CC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.